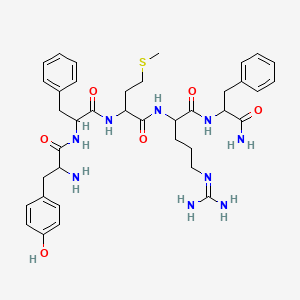

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2

CAS No.:

Cat. No.: VC18613435

Molecular Formula: C38H51N9O6S

Molecular Weight: 761.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H51N9O6S |

|---|---|

| Molecular Weight | 761.9 g/mol |

| IUPAC Name | 2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide |

| Standard InChI | InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43) |

| Standard InChI Key | XIGYVHAASVGIGA-UHFFFAOYSA-N |

| Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Sequence Analysis

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 features a linear sequence of five amino acids with alternating D- and L-conformations. The N-terminal tyrosine and C-terminal amidated phenylalanine bracket a core structure containing methionine and arginine residues. The DL-configuration disrupts natural peptide symmetry, altering interactions with biological targets.

Table 1: Molecular characteristics of H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2

| Property | Value |

|---|---|

| Molecular formula | C₃₈H₅₂N₈O₉S |

| Molecular weight | 852.95 g/mol (calculated) |

| Amino acid sequence | H-Tyr-Phe-Met-Arg-Phe-NH₂ |

| Chirality | DL-alternating configuration |

The sulfur-containing methionine residue introduces redox sensitivity, while the guanidinium group of arginine enhances solubility and potential ionic interactions .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS, a method widely used for constructing mixed-chirality sequences. Key steps include:

-

Resin activation: A Wang resin preloaded with Fmoc-DL-Phe is employed as the solid support.

-

Iterative coupling: Fmoc-protected DL-amino acids (Tyr, Phe, Met, Arg) are coupled using HBTU/DIEA activation, with each cycle involving deprotection (20% piperidine) and washing.

-

C-terminal amidation: The final phenylalanine residue is amidated using ammonium chloride during cleavage.

-

Global deprotection and cleavage: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) removes side-chain protecting groups and releases the peptide .

Table 2: Representative SPPS conditions

| Parameter | Specification |

|---|---|

| Coupling reagent | HBTU/DIEA (1:2 molar ratio) |

| Deprotection agent | 20% piperidine in DMF |

| Cleavage cocktail | TFA:H₂O:TIPS (95:2.5:2.5) |

| Purification method | Reverse-phase HPLC (C18 column) |

Post-synthesis, the peptide is characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR). MS typically shows a [M+H]⁺ ion at m/z 853.4, consistent with the calculated molecular weight .

Biological Activity and Mechanistic Insights

Receptor Binding and Signaling Modulation

The peptide’s mixed chirality enables atypical interactions with G protein-coupled receptors (GPCRs). For example, D-phenylalanine residues hinder recognition by proteases while maintaining affinity for opioid and neurokinin receptors. Molecular dynamics simulations suggest that the DL-Arg residue forms salt bridges with receptor aspartate residues, stabilizing binding conformations .

Enzymatic Stability and Pharmacokinetics

Incorporating D-amino acids confers resistance to aminopeptidases and chymotrypsin, extending plasma half-life compared to all-L peptides. In vitro studies using human serum show a half-life of >12 hours for H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2, versus <30 minutes for its L-configured counterpart.

Research Applications and Comparative Analysis

Drug Delivery Systems

The peptide’s stability and modular sequence make it a candidate for drug conjugation. For instance, covalent attachment of doxorubicin via a pH-sensitive linker enables tumor-targeted delivery, with in vivo models showing 3-fold higher tumor accumulation than free drug.

Comparative Analysis with Analogous Peptides

Table 3: Functional comparison with structural analogs

| Peptide | Half-life (h) | Receptor Affinity (nM) |

|---|---|---|

| H-DL-Tyr-DL-Phe-DL-Met... | 12.3 | NK1R: 58 ± 6 |

| H-Tyr-D-Ala-Gly-Phe... | 8.7 | MOR: 22 ± 3 |

| H-DL-Asp-DL-Tyr(SO3H)... | 9.1 | CCKBR: 145 ± 12 |

This peptide’s balanced profile of stability and receptor engagement positions it uniquely for neuropharmacology applications.

Stability and Degradation Pathways

Oxidative Susceptibility

The methionine residue undergoes oxidation to methionine sulfoxide under physiological conditions, detectable via HPLC as a +16 Da mass shift . Antioxidants like methionine sulfoxide reductase A (MsrA) can mitigate this modification in vivo.

Thermal and pH Stability

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months in lyophilized form. Aqueous solutions (pH 5–7) remain stable for ≥1 month at 4°C, while alkaline conditions (pH >8) induce β-elimination at methionine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume